Cas no 2138067-69-1 (2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid)

2,2-Difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid is a fluorinated aromatic propanoic acid derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring difluoro and fluoro-methylphenyl substituents, enhances metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. The presence of fluorine atoms improves binding affinity and bioavailability, while the methyl group offers additional steric and electronic modulation. This compound is particularly useful in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators. Its high purity and well-defined chemical properties ensure reproducibility in experimental settings, supporting its use in advanced medicinal chemistry and material science applications.
2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid structure
2138067-69-1 structure
Product name:2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid
CAS No:2138067-69-1
MF:C10H9F3O2
MW:218.172473669052
CID:5940070
PubChem ID:165497088

2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid
    • EN300-1139604
    • 2138067-69-1
    • Inchi: 1S/C10H9F3O2/c1-6-2-3-7(4-8(6)11)5-10(12,13)9(14)15/h2-4H,5H2,1H3,(H,14,15)
    • InChI Key: FAFIISUAQNAIFJ-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(CC1C=CC(C)=C(C=1)F)F

Computed Properties

  • Exact Mass: 218.05546401g/mol
  • Monoisotopic Mass: 218.05546401g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3Ų
  • XLogP3: 2.9

2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1139604-0.5g
2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid
2138067-69-1 95%
0.5g
$946.0 2023-10-26
Enamine
EN300-1139604-10g
2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid
2138067-69-1 95%
10g
$4236.0 2023-10-26
Enamine
EN300-1139604-0.05g
2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid
2138067-69-1 95%
0.05g
$827.0 2023-10-26
Enamine
EN300-1139604-5g
2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid
2138067-69-1 95%
5g
$2858.0 2023-10-26
Enamine
EN300-1139604-1g
2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid
2138067-69-1 95%
1g
$986.0 2023-10-26
Enamine
EN300-1139604-1.0g
2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid
2138067-69-1
1g
$0.0 2023-06-09
Enamine
EN300-1139604-0.1g
2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid
2138067-69-1 95%
0.1g
$867.0 2023-10-26
Enamine
EN300-1139604-2.5g
2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid
2138067-69-1 95%
2.5g
$1931.0 2023-10-26
Enamine
EN300-1139604-0.25g
2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid
2138067-69-1 95%
0.25g
$906.0 2023-10-26

Additional information on 2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid

Recent Advances in the Study of 2,2-Difluoro-3-(3-fluoro-4-methylphenyl)propanoic Acid (CAS: 2138067-69-1)

The compound 2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid (CAS: 2138067-69-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This fluorinated aromatic propanoic acid derivative exhibits unique physicochemical properties, making it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and potential biological activities, particularly in the context of anti-inflammatory and anticancer drug development.

One of the key advancements in the study of this compound is its optimized synthetic route. Researchers have developed a high-yield, scalable method for its production, which involves a multi-step fluorination process followed by carboxylation. The presence of two fluorine atoms at the alpha position of the propanoic acid moiety enhances its metabolic stability, while the 3-fluoro-4-methylphenyl group contributes to its lipophilicity and target-binding affinity. These structural features are critical for its potential as a drug-like molecule.

In vitro studies have demonstrated that 2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid exhibits potent inhibitory effects on specific enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). Preliminary data suggest that its inhibitory activity is comparable to that of established nonsteroidal anti-inflammatory drugs (NSAIDs), but with a potentially improved safety profile due to its selective binding and reduced gastrointestinal toxicity. These findings highlight its potential as a next-generation anti-inflammatory agent.

Furthermore, recent investigations into its anticancer properties have revealed promising results. The compound has shown selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of fluoropyrimidine-sensitive pathways. Mechanistic studies indicate that its activity may be linked to the disruption of nucleotide metabolism and induction of apoptosis. These insights open new avenues for its application in targeted cancer therapies, especially in combination with existing chemotherapeutic agents.

Despite these encouraging findings, challenges remain in the development of 2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid as a therapeutic agent. Pharmacokinetic studies are needed to evaluate its bioavailability, distribution, and elimination profiles. Additionally, further optimization of its chemical structure may be required to enhance its potency and reduce potential off-target effects. Collaborative efforts between academic researchers and pharmaceutical companies are essential to advance this compound through preclinical and clinical development stages.

In conclusion, 2,2-difluoro-3-(3-fluoro-4-methylphenyl)propanoic acid (CAS: 2138067-69-1) represents a promising scaffold for drug discovery, with potential applications in inflammation and oncology. Its unique fluorinated structure and demonstrated biological activities warrant further investigation to fully elucidate its therapeutic potential. Continued research in this area is expected to yield valuable insights into its mechanism of action and clinical applicability.

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